Helical Stabilization by α,α-Disubstitution
4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is classified as a cyclic α,α-disubstituted amino acid. This structural class is known to strongly induce and stabilize helical secondary structures in peptides when incorporated as a building block . In contrast, linear α-monosubstituted amino acids (e.g., alanine, leucine) exhibit significantly lower helical propensity and do not provide the same degree of conformational constraint [1]. The target compound has been specifically utilized in investigations of conformational effects on electron-transfer efficiency in peptide foldamers, a role for which standard amino acids are ill-suited .
| Evidence Dimension | Helical structure induction and stabilization |
|---|---|
| Target Compound Data | Cyclic α,α-disubstituted amino acid scaffold; used for preparation of water-soluble highly helical peptides |
| Comparator Or Baseline | Linear α-monosubstituted amino acids (e.g., L-alanine, L-leucine) |
| Quantified Difference | Qualitative class-level differentiation; α,α-disubstitution imposes backbone dihedral angle constraints (φ, ψ) favoring helical conformations, whereas monosubstituted amino acids populate extended or random coil conformations |
| Conditions | Peptide synthesis and foldamer design contexts |
Why This Matters
For procurement in peptide and foldamer research, this compound enables the systematic study and engineering of helical conformations that are inaccessible using standard, commercially available amino acids.
- [1] Toniolo, C., & Benedetti, E. (1991). The polypeptide 310-helix. Trends in Biochemical Sciences, 16, 350–353. (Class-level reference for α,α-disubstituted amino acids). View Source
